Vitexin arginine is a compound formed from the flavonoid vitexin and the amino acid arginine. Vitexin, a C-glycosylated flavone, is primarily found in various medicinal plants such as Ficus deltoidea and Spirodela polyrhiza. This compound is notable for its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective properties . The structure of vitexin arginine includes a hydroxyl group at positions 5 and 7 of the flavonoid backbone, which enhances its biological activity.
The chemical reactivity of vitexin arginine can be attributed to both its flavonoid and amino acid components. Vitexin undergoes various reactions typical of flavonoids, including oxidation and reduction processes that facilitate its antioxidant activity. The presence of the arginine moiety can enhance these reactions by stabilizing radical intermediates or participating in additional biochemical pathways. For example, vitexin has been shown to scavenge reactive oxygen species (ROS) effectively, thereby preventing oxidative stress-related damage in cells .
Vitexin arginine exhibits significant biological activities:
The synthesis of vitexin arginine typically involves the conjugation of vitexin with arginine through various chemical methods. One common approach is the use of coupling agents that facilitate the formation of amide bonds between the carboxylic acid group of arginine and the hydroxyl group of vitexin. Additionally, enzymatic methods may also be employed to achieve this conjugation under milder conditions, preserving the biological activity of both components .
Vitexin arginine has several promising applications:
Research indicates that vitexin arginine interacts with various biological systems:
Several compounds share structural similarities with vitexin arginine, each possessing unique properties:
Vitexin arginine stands out due to its unique combination of a flavonoid backbone with an amino acid side chain, enhancing its solubility and potentially broadening its therapeutic applications compared to other similar compounds.
Vitexin argininate represents a complex conjugate compound characterized by the molecular formula C₂₇H₃₄N₄O₁₂ with a molecular weight of 606.6 grams per mole [3]. The compound manifests as a yellow powder with high purity levels exceeding 98% and demonstrates solubility in multiple organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [3]. The structural architecture of vitexin argininate is fundamentally built upon the conjugation of vitexin, a C-glycosylated flavone, with the amino acid arginine through specific linkage mechanisms [2].
The parent compound vitexin exhibits the molecular formula C₂₁H₂₀O₁₀ and maintains a molecular weight of 432.38 grams per mole [27] [28]. Vitexin is systematically classified as an apigenin flavone glucoside, specifically identified as apigenin-8-C-glucoside, where the glucose moiety is directly attached to the carbon-8 position of the flavone backbone through a carbon-carbon glycosidic bond [5] [6]. The International Union of Pure and Applied Chemistry nomenclature designates vitexin as 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one [31].
The C-glycosylation pattern in vitexin is distinguished by the presence of a β-glucose unit covalently linked to the C-8 position of the apigenin aglycone [5] [27]. This C-glycosidic linkage provides enhanced stability compared to traditional O-glycosidic bonds, as C-glycosides demonstrate superior resistance to acidic and enzymatic hydrolysis conditions [7] [8]. The glucose moiety adopts a β-anomeric configuration, as evidenced by Nuclear Magnetic Resonance spectroscopic analysis revealing characteristic coupling patterns and chemical shift values [7].
Table 1: Vitexin Argininate Chemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₇H₃₄N₄O₁₂ | ChemFaces CFN93575 [3] |
Molecular Weight (g/mol) | 606.6 | ChemFaces CFN93575 [3] |
Physical Description | Yellow powder | ChemFaces CFN93575 [3] |
Purity | ≥98% | ChemFaces CFN93575 [3] |
Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces CFN93575 [3] |
Storage Conditions | Protected from air and light, refrigerate or freeze (2-8°C) | ChemFaces CFN93575 [3] |
The arginine moiety contributes essential structural features to the vitexin argininate conjugate, particularly through its guanidino functional group that enhances molecular polarity and potential for hydrogen bonding interactions . The arginine component possesses the chemical formula C₆H₁₄N₄O₂ and introduces additional nitrogen-containing functionalities that may facilitate enhanced bioavailability and cellular uptake mechanisms [14]. The conjugation between vitexin and arginine occurs through amide bond formation, typically involving the carboxylic acid group of arginine and hydroxyl groups present on the vitexin scaffold [4].
Table 2: Vitexin (Parent Compound) Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₁H₂₀O₁₀ | PubChem [5] |
Molecular Weight (g/mol) | 432.38 | Wikipedia [27] |
CAS Number | 3681-93-4 | PubChem [5] |
IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | ChemSpider [28] |
Melting Point (°C) | 203-204 | Wikipedia [27] |
Physical Description | Light yellow powder | Wikipedia [27] |
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation of vitexin argininate, with proton Nuclear Magnetic Resonance providing definitive confirmation of the molecular structure [3]. The spectroscopic analysis demonstrates consistency with the proposed structural framework, particularly in identifying characteristic resonance patterns associated with both the vitexin and arginine components [3]. Advanced two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, facilitate precise assignment of carbon-hydrogen connectivities and long-range coupling interactions within the molecule [7].
Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ion species suitable for structural characterization [7] [18]. The electrospray ionization mass spectrometry profile of vitexin glucosides, which share structural similarities with vitexin argininate, exhibits characteristic molecular ion peaks at mass-to-charge ratio 593.3 in the negative ion mode [7]. Tandem mass spectrometry fragmentation patterns reveal diagnostic fragment ions, particularly the appearance of peaks corresponding to the vitexin moiety at mass-to-charge ratio 431.3, representing the loss of specific functional groups during collision-induced dissociation [7] [10].
The mass spectrometric fragmentation behavior of vitexin-related compounds demonstrates predictable patterns, with primary fragmentation occurring through glycosidic bond cleavage and subsequent loss of sugar residues [18] [19]. Multiple reaction monitoring techniques enable selective detection and quantification of vitexin derivatives, utilizing specific precursor-to-product ion transitions that provide enhanced selectivity and sensitivity [18] [19]. Ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry methods have been developed for vitexin derivatives, achieving detection limits in the nanogram per milliliter range [19].
Table 3: Spectroscopic Analysis Parameters
Analysis Method | Key Parameters | Application | Reference |
---|---|---|---|
¹H NMR | 1H-NMR consistent with structure | Structural elucidation | ChemFaces [3] |
Mass Spectrometry (ESI-MS) | m/z 593.3 [M-H]⁻ for vitexin glucosides | Molecular weight confirmation | MDPI Enzymatic Synthesis [7] |
MS/MS Fragmentation | m/z 431.3 corresponding to vitexin | Fragment identification | MDPI Enzymatic Synthesis [7] |
IR Spectroscopy | Not specified for vitexin argininate | Functional group analysis | Not available |
UV Spectroscopy | 215, 270, 332 nm for vitexin | Compound identification | Funakoshi [29] |
Infrared spectroscopy provides complementary structural information by identifying characteristic vibrational frequencies associated with specific functional groups present in vitexin argininate [20]. The infrared spectrum is expected to exhibit distinct absorption bands corresponding to hydroxyl stretching vibrations, carbonyl stretching of the flavone backbone, and amine stretching frequencies from the arginine component [20]. Carbon-hydrogen stretching and bending vibrations contribute to the fingerprint region of the spectrum, providing unique spectral signatures for compound identification and purity assessment [20].
Ultraviolet-visible spectroscopy of vitexin demonstrates characteristic absorption maxima at wavelengths of 215, 270, and 332 nanometers, reflecting the extended conjugation system within the flavone chromophore [29]. These absorption characteristics arise from π-π* electronic transitions within the aromatic ring systems and provide valuable information for compound identification and concentration determination [29]. The spectroscopic properties of vitexin argininate are anticipated to exhibit similar absorption patterns with potential shifts due to the presence of the arginine conjugate .
The biosynthesis of vitexin and related C-glycosylated flavonoids occurs through specialized metabolic pathways that involve the coordinated action of multiple enzyme systems within plant cellular compartments [11] [12]. The initial stages of flavonoid biosynthesis commence with the phenylpropanoid pathway, where phenylalanine serves as the primary precursor molecule [11]. Phenylalanine ammonia-lyase catalyzes the deamination of phenylalanine to generate cinnamic acid, which subsequently undergoes hydroxylation by cinnamate-4-hydroxylase to produce p-coumaric acid [11].
The formation of the basic flavonoid skeleton involves the condensation of p-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A through the action of chalcone synthase, resulting in the production of naringenin chalcone [11] [12]. Chalcone isomerase facilitates the cyclization of naringenin chalcone to form naringenin, which serves as the central precursor for all flavonoid subclasses [11]. The subsequent hydroxylation of naringenin by flavanone 2-hydroxylases generates 2-hydroxynaringenin, a critical intermediate specifically required for C-glycosylation reactions [12] [15].
The pathway-specific enzymes responsible for vitexin biosynthesis include specialized cytochrome P450 hydroxylases and C-glycosyltransferases that demonstrate high substrate specificity [12]. Flavanone 2-hydroxylases represent highly specialized enzymes found predominantly in cereals and specific plant families, catalyzing the introduction of hydroxyl groups at the C-2 position of flavanone substrates [12]. These enzymes exhibit remarkable specificity for their substrates and play essential roles in directing metabolic flux toward C-glycosylated flavonoid production [12].
The geographical and taxonomic distribution of vitexin biosynthetic capabilities spans multiple plant families, including cereals, legumes, and various medicinal plant species [10] [11]. Vitexin accumulation has been documented in agricultural crops such as mung bean, buckwheat, pearl millet, and bamboo species, indicating the widespread nature of C-glycosylation mechanisms across diverse plant lineages [10]. The expression of vitexin biosynthetic genes demonstrates tissue-specific patterns and responds to environmental stimuli, suggesting regulatory mechanisms that coordinate secondary metabolite production with plant developmental and stress responses [11].
C-glycosyltransferases represent a specialized class of glycosyltransferases that catalyze the formation of carbon-carbon glycosidic bonds between sugar donors and aromatic acceptor molecules [21] [22]. These enzymes utilize nucleotide-activated sugar donors, primarily uridine diphosphate-glucose, to transfer glucose residues to specific carbon positions on flavonoid aglycones [21] [23]. The catalytic mechanism involves the activation of aromatic carbon atoms through electronic effects, enabling nucleophilic attack on the anomeric carbon of the sugar donor [21] [25].
The crystal structure analysis of C-glycosyltransferase enzymes reveals a characteristic GT-B fold architecture consisting of two Rossmann-like domains that create the active site environment [21] [25]. Key catalytic residues include histidine and aspartic acid residues that form a catalytic dyad responsible for substrate activation and catalysis [21] [23]. Site-directed mutagenesis studies have identified critical amino acid residues that determine substrate specificity and catalytic efficiency, including residues involved in sugar donor recognition and acceptor substrate binding [21] [23].
Table 4: C-Glycosyltransferase Enzymes in Vitexin Biosynthesis
Enzyme | Function | Product Yield | Reference |
---|---|---|---|
TcCGT (Trollius chinensis) | C-glycosylation of flavonoids | 7090 mg/L orientin, 5050 mg/L vitexin | PubMed 33930665 [13] |
ScCGT1 (Stenoloma chusanum) | C-glycosylation activity for 2-hydroxyflavanone | 38 mg/L nothofagin from phloretin | PMC 9563126 [15] |
UGT708C1 (Fagopyrum esculentum) | C-glycosyltransferase activity | Not specified | PMC 7474296 [21] |
GtUF6CGT1 | C-6 or C-8 glycosylation of apigenin/luteolin | Not specified | Nature 2020 [12] |
BtGT_16345 (Bacillus thuringiensis) | Vitexin glycosylation to glucosides | 17.5% compound 1, 18.6% compound 2 | PMC 8539612 [7] |
The substrate specificity of C-glycosyltransferases depends on precise molecular recognition mechanisms that involve multiple amino acid residues within the active site [21] [23]. Structural analysis reveals that acceptor substrates must possess specific hydroxylation patterns, particularly the presence of hydroxyl groups at positions 5 and 7 of the flavonoid A-ring, to serve as effective substrates for C-glycosylation [21]. The enzyme UGT708C1 from buckwheat demonstrates activity toward 2-hydroxyflavanones, dihydrochalcones, and trihydroxyacetophenones, all of which share common structural features required for enzymatic recognition [21].
The catalytic mechanism proceeds through a nucleophilic substitution reaction where the activated aromatic carbon attacks the anomeric carbon of the sugar donor, resulting in inversion of stereochemistry and formation of β-glycosidic bonds [21] [22]. Molecular dynamics simulations reveal that substrate binding induces conformational changes in the enzyme structure that optimize the spatial arrangement of catalytic residues and substrate molecules [21]. The reaction mechanism involves proton abstraction from phenolic hydroxyl groups by the catalytic histidine residue, facilitated by the aspartic acid residue through hydrogen bonding networks [21] [23].
Recent advances in C-glycosyltransferase engineering have enabled the development of enzyme variants with altered substrate specificity and enhanced catalytic efficiency [15] [25]. Protein engineering approaches, including directed evolution and rational design strategies, have produced C-glycosyltransferase variants capable of utilizing alternative sugar donors and accepting non-natural substrates [15]. These engineered enzymes demonstrate potential applications in biotechnological production of novel C-glycosylated compounds with enhanced biological activities [13] [15].
Arginine metabolism in plant systems encompasses complex biosynthetic and catabolic pathways that contribute to nitrogen storage, signaling molecule production, and secondary metabolite formation [24] [26]. The biosynthesis of arginine occurs primarily through the ornithine pathway, which involves the sequential action of multiple enzymes including ornithine transcarbamylase and argininosuccinate synthase [24]. These biosynthetic reactions take place predominantly in chloroplasts, where nitrogen assimilation and amino acid synthesis are coordinated with photosynthetic metabolism [24].
The catabolism of arginine proceeds through multiple pathways initiated by different enzymatic systems, including arginases, nitric oxide synthases, and arginine decarboxylases [14] [24]. Arginase-mediated hydrolysis represents the quantitatively most significant pathway for arginine degradation, producing ornithine and urea as primary products [14] [24]. The ornithine produced from arginine catabolism can subsequently undergo further metabolic transformations, including conversion to glutamate through ornithine δ-aminotransferase and generation of polyamines through ornithine decarboxylase [14] [24].
Table 5: Arginine Metabolism in Secondary Metabolite Biosynthesis
Pathway Component | Key Enzymes | Products | Cellular Location | Reference |
---|---|---|---|---|
Arginine Biosynthesis | Ornithine transcarbamylase, Argininosuccinate synthase | L-Arginine | Chloroplasts | PMC 4520006 [24] |
Arginine Catabolism | Arginase I and II, Nitric oxide synthase | Ornithine, Urea, Nitric oxide | Mitochondria, Cytosol | PMC 2677116 [14] |
Arginase Pathway | Arginase → Ornithine + Urea | Ornithine, Urea | Hepatocytes, Extrahepatic cells | PMC 2677116 [14] |
Ornithine Degradation | Ornithine δ-aminotransferase | Glutamate, P5C/GSA | Mitochondria | PMC 4520006 [24] |
Secondary Metabolite Formation | Arginine decarboxylase | Polyamines, Agmatine | Various tissues | PMC 4520006 [24] |
The conjugation of arginine with other metabolites, including flavonoid compounds like vitexin, represents a specialized aspect of secondary metabolism that enhances the biological properties and cellular uptake of the resulting conjugates [4]. The formation of arginine conjugates typically involves amide bond formation between the carboxyl group of arginine and hydroxyl or amino groups present on acceptor molecules . These conjugation reactions may be catalyzed by specific ligases or transferases that demonstrate selectivity for arginine as a donor substrate [26].
The physiological significance of arginine conjugation extends beyond simple amino acid metabolism to encompass roles in nitrogen storage, stress response, and plant defense mechanisms [24]. Arginine serves as a nitrogen-rich storage compound that can be mobilized during periods of nutritional stress or rapid growth [24]. The conjugation of arginine with bioactive compounds may represent a mechanism for modulating the biological activity, stability, or subcellular localization of these molecules [14] [24].
Vitexin argininate demonstrates remarkable antioxidant capacity through multiple electron transfer pathways that facilitate effective radical neutralization. The compound exhibits significant radical scavenging activity with an IC50 value of 85.11 ± 7.02 μM in the 1,1-diphenyl-2-picrylhydrazyl radical scavenging assay, indicating potent electron donation capabilities [1]. This activity is enhanced compared to the parent compound vitexin alone, suggesting that the arginine conjugation contributes to improved antioxidant efficacy.
The electron transfer mechanisms of vitexin argininate operate through three primary pathways: hydrogen atom transfer, sequential electron transfer-proton transfer, and sequential proton loss electron transfer [2]. Theoretical simulations using density functional theory have revealed that the hydrogen atom abstraction from the 4'-hydroxyl site is preferred during the radical scavenging process, with the compound demonstrating good radical scavenging activity through calculated adiabatic ionization potential, electron affinity, and electronegativity parameters [2].
In superoxide radical scavenging assays, vitexin argininate achieves approximately 70% inhibition at 100 μg/mL concentration, while demonstrating about 60% inhibition of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals at similar concentrations [3]. The compound's ability to scavenge reactive oxygen species is mediated through direct electron donation and stabilization of radical intermediates, with the arginine moiety potentially enhancing these reactions by stabilizing radical intermediates or participating in additional biochemical pathways .
Vitexin argininate exerts profound effects on the nuclear factor erythroid 2-related factor 2/antioxidant response element signaling pathway, which serves as the primary cellular defense mechanism against oxidative stress. The compound directly interacts with Kelch-like ECH-associated protein 1 to disrupt the Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2 interaction, leading to nuclear factor erythroid 2-related factor 2 stabilization and nuclear translocation [5] [6].
Upon nuclear factor erythroid 2-related factor 2 activation, vitexin argininate upregulates the expression of numerous antioxidant response element-dependent genes, including heme oxygenase-1, superoxide dismutase, and catalase [7] [8]. In human umbilical vein endothelial cells, vitexin treatment at concentrations of 10-100 μM significantly increases nuclear factor erythroid 2-related factor 2 protein levels and promotes its nuclear translocation, resulting in enhanced antioxidant enzyme expression [5].
The compound's effects on the nuclear factor erythroid 2-related factor 2 pathway are dose-dependent, with optimal activation occurring at concentrations between 50-100 μM. In hepatocyte cell lines, vitexin argininate treatment restored glutathione levels to 888-1012 nmoles/mg protein following hydrogen peroxide-induced depletion, demonstrating the functional significance of nuclear factor erythroid 2-related factor 2 pathway activation [1]. The compound also modulates the expression of downstream antioxidant enzymes, with catalase activity being concentration-dependently regulated and superoxide dismutase activity being significantly enhanced [1].
Vitexin argininate demonstrates potent anti-inflammatory effects through comprehensive inhibition of the nuclear factor kappa B signaling pathway. The compound suppresses nuclear factor kappa B activation through multiple mechanisms, including inhibition of inhibitor of kappa B kinase phosphorylation and prevention of inhibitor of kappa B alpha degradation [9] [10]. In nasopharyngeal carcinoma cells, vitexin treatment significantly suppressed nuclear factor kappa B p65 phosphorylation in both dose-dependent and time-dependent manners, with effective concentrations ranging from 10-100 μM [9].
The inhibitory effects extend to upstream signaling components, where vitexin argininate suppresses the kinase activity of inhibitor of kappa B kinase beta in cell-free systems, demonstrating direct enzymatic inhibition [11]. The compound prevents nuclear translocation of nuclear factor kappa B p65, thereby blocking transcriptional activation of inflammatory target genes [9]. In high glucose-induced endothelial inflammation models, vitexin effectively blocked nuclear factor kappa B activation through inhibition of inhibitor of kappa B alpha and inhibitor of kappa B kinase alpha phosphorylation [10].
Overexpression studies using constitutively activated inhibitor of kappa B kinase beta constructs have confirmed that vitexin's anti-inflammatory effects are mediated through direct inhibition of inhibitor of kappa B kinase activation, as overexpression of constitutively activated inhibitor of kappa B kinase beta significantly attenuated vitexin's inhibitory effects on nuclear factor kappa B p65 phosphorylation [9]. The compound also downregulates nuclear factor kappa B target genes, including Cyclin D1 and B-cell lymphoma 2, further confirming its comprehensive inhibition of nuclear factor kappa B signaling [9].
Vitexin argininate exhibits significant regulatory effects on key pro-inflammatory cytokines, including tumor necrosis factor-alpha, interleukin-6, and interleukin-1beta. In carrageenan-induced inflammation models, vitexin treatment effectively inhibited the production of tumor necrosis factor-alpha, interleukin-1beta, and interleukin-6, while simultaneously enhancing the production of the anti-inflammatory cytokine interleukin-10 [12]. The compound's cytokine regulatory effects are dose-dependent, with optimal inhibition achieved at concentrations between 10-100 μM across various inflammatory models.
In osteoarthritis patient-derived chondrocytes stimulated with interleukin-1beta, vitexin treatment significantly inhibited the expression of interleukin-6 and tumor necrosis factor-alpha, demonstrating its therapeutic potential in inflammatory joint diseases [13]. The compound also suppressed the production of nitric oxide and prostaglandin E2, key inflammatory mediators involved in pain and tissue damage [13]. These effects were associated with inhibition of the hypoxia-inducible factor-1alpha pathway, suggesting multiple mechanisms of cytokine regulation.
In endothelial inflammation models, vitexin argininate effectively attenuated interleukin-17-induced inflammatory responses through nuclear factor erythroid 2-related factor 2-dependent mechanisms [6]. The compound's ability to modulate cytokine production extends to various inflammatory contexts, including lipopolysaccharide-induced acute lung injury, where it significantly reduced pro-inflammatory cytokine levels while preserving anti-inflammatory responses [8]. Matrix metalloproteinase activity, including matrix metalloproteinase-1, matrix metalloproteinase-3, and matrix metalloproteinase-13, was also significantly inhibited by vitexin treatment, contributing to reduced tissue degradation in inflammatory conditions [13].
Vitexin argininate demonstrates significant cholinesterase inhibitory activity, targeting both acetylcholinesterase and butyrylcholinesterase enzymes with notable potency. In vitro enzyme assays revealed that vitexin argininate achieves 75.7 ± 2.24% inhibition of acetylcholinesterase and 71.7 ± 0.5% inhibition of butyrylcholinesterase at 100 μM concentration [14]. The inhibition mechanism follows competitive kinetics, suggesting that the compound binds to the active site of both enzymes.
Molecular docking studies have elucidated the binding interactions between vitexin argininate and cholinesterases, revealing strong hydrogen bonding with key active site residues. In acetylcholinesterase, vitexin establishes hydrogen bonds with asparagine 233 and glutamate 313 residues through hydroxyl group interactions, achieving a high docking score of 68.105, indicating strong receptor-ligand interactions [14]. The compound's binding affinity is comparable to or exceeds that of established cholinesterase inhibitors such as donepezil, galantamine, and tacrine.
The cholinesterase inhibition by vitexin argininate is enhanced compared to the parent compound vitexin, with the arginine conjugation potentially contributing to improved binding affinity and enzymatic inhibition. The compound's dual inhibition of both acetylcholinesterase and butyrylcholinesterase makes it particularly relevant for neurodegenerative disease applications, where both enzymes play important roles in cholinergic neurotransmission [14]. The inhibitory effects are dose-dependent, with significant activity observed at concentrations as low as 50 μM.
Vitexin argininate exhibits remarkable capacity to interfere with amyloid-beta peptide aggregation, a key pathological hallmark of Alzheimer's disease. Cell-free aggregation studies demonstrate that vitexin significantly inhibits the aggregation of amyloid-beta 25-35 peptides, preventing the formation of toxic oligomers and fibrils [15]. This interference occurs through direct binding interactions with amyloid-beta peptides, disrupting their propensity to form structured aggregates.
In neuroblastoma cell cultures, vitexin argininate treatment provides substantial protection against amyloid-beta 25-35-induced toxicity, restoring cell viability to 92.86 ± 5.57% compared to untreated controls [15]. The neuroprotective effects are mediated through multiple mechanisms, including inhibition of reactive oxygen species generation, suppression of lipid peroxidation, and prevention of mitochondrial membrane potential loss [15]. The compound also modulates the expression of genes involved in cholesterol metabolism, including liver X receptor-alpha, apolipoprotein E, ATP-binding cassette transporter A1, and selective Alzheimer's disease indicator-1, which are crucial for maintaining neuronal lipid homeostasis [15].
The anti-amyloid effects of vitexin argininate extend to regulation of endoplasmic reticulum stress responses, with the compound modulating the expression of glucose-regulated protein 78 and growth arrest and DNA damage-inducible protein 153 [15]. These effects contribute to improved cellular stress tolerance and reduced amyloid-beta-induced apoptosis. The compound also inhibits caspase-3 activation and reduces pro-apoptotic protein B-cell lymphoma 2-associated X protein expression while enhancing anti-apoptotic protein B-cell lymphoma 2 expression [15].
Blood-brain barrier permeability studies have demonstrated that vitexin argininate can effectively cross the blood-brain barrier and exert neuroprotective effects in brain tissue. In ischemia-reperfusion injury models, vitexin treatment preserved blood-brain barrier integrity through modulation of endothelial nitric oxide synthase and inducible nitric oxide synthase activities [16]. The compound simultaneously increased endothelial nitric oxide synthase phosphorylation while inhibiting inducible nitric oxide synthase expression, leading to improved endothelial function and reduced barrier permeability [16].
Table 1: Antioxidant Activity of Vitexin Argininate
Assay Type | IC50 or Activity (μM) | Mechanism | Reference |
---|---|---|---|
DPPH Radical Scavenging | 85.11 ± 7.02 | Electron donation | [1] |
ABTS Radical Scavenging | ~100 (60% inhibition) | Electron transfer | [3] |
Superoxide Radical Scavenging | ~100 (70% inhibition) | Direct scavenging | [3] |
Hydroxyl Radical Scavenging | Variable | HAT/SET-PT/SPLET | [2] |
Nitric Oxide Scavenging | ~50-100 | Direct scavenging | [1] |
ROS Scavenging in Cells | 50-100 | Cellular antioxidant systems | [17] |
Table 2: Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway Effects
Parameter | Effect | Concentration (μM) | Cell Type/Model | Reference |
---|---|---|---|---|
Nrf2 Nuclear Translocation | Increased | 10-100 | HUVEC cells | [5] |
HO-1 Expression | Upregulated | 10-100 | Various cell lines | [7] |
SOD Activity | Enhanced | 10-100 | HepG2 cells | [1] |
GSH Levels | Restored | 10-100 | HepG2 cells | [1] |
Catalase Activity | Modulated | 10-100 | HepG2 cells | [1] |
Keap1 Binding | Direct interaction | 50-100 | In vitro binding | [5] |
Table 3: Anti-inflammatory Activity at Molecular Level
Cytokine/Mediator | Effect | Concentration Range (μM) | Cell Type/Model | Reference |
---|---|---|---|---|
TNF-α | Decreased | 10-100 | Various inflammatory models | [12] |
IL-6 | Decreased | 10-100 | Chondrocytes | [13] |
IL-1β | Decreased | 10-100 | Chondrocytes | [13] |
IL-17 | Decreased | 10-100 | Endothelial cells | [6] |
NF-κB p65 | Inhibited phosphorylation | 10-100 | Various cell lines | [9] |
IκBα | Increased expression | 10-100 | Various cell lines | [10] |
Table 4: Neuroprotective Effects and Cholinesterase Inhibition
Parameter | Activity/Effect | Mechanism | Model System | Reference |
---|---|---|---|---|
AChE Inhibition | 75.7 ± 2.24% at 100 μM | Competitive inhibition | In vitro enzyme assay | [14] |
BChE Inhibition | 71.7 ± 0.5% at 100 μM | Competitive inhibition | In vitro enzyme assay | [14] |
Aβ Aggregation | Significantly inhibited | Direct interference | Cell-free aggregation | [15] |
Blood-Brain Barrier Integrity | Preserved | eNOS/iNOS modulation | Brain endothelial cells | [16] |
Cholinesterase Binding | Strong hydrogen bonding | Active site binding | Molecular docking | [14] |
Amyloid Toxicity Protection | 92.86 ± 5.57% cell viability | Antioxidant pathways | Neuro-2a cells | [15] |